N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
Description
N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a synthetic compound featuring a butanamide backbone substituted with an indol-5-yl group and a 4-(2-pyridyl)piperazino moiety. The compound’s molecular formula, estimated to be C21H22N6O2 (molecular weight ~398.45 g/mol), indicates moderate lipophilicity, which may influence blood-brain barrier permeability.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(24-17-4-5-18-16(15-17)8-10-22-18)6-7-21(28)26-13-11-25(12-14-26)19-3-1-2-9-23-19/h1-5,8-10,15,22H,6-7,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLXQXKOOHPAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that derivatives of indole and piperazine scaffolds exhibit significant activity as dopamine D4 receptor agonists and serotonin 5-HT1D agonists. These receptors are crucial in the modulation of neurotransmission, making compounds like N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide potential candidates for treating disorders such as schizophrenia and depression .
Anticancer Activity
The antiproliferative properties of this compound have been investigated in vitro against various human cancer cell lines, including HeLa (cervix), T-47D (breast), and SW1573 (lung). However, initial studies showed limited efficacy, indicating that while structural modifications might enhance activity, further research is necessary to establish its potential as an anticancer agent .
Case Studies and Research Findings
A detailed examination of various studies reveals the following insights into the applications of this compound:
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets within the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Target Compound vs. Quinazolinone Derivative : The quinazolinone analog replaces the piperazine-pyridine moiety with a fused quinazolinone ring, significantly increasing its predicted pKa (12.88 vs. ~9 for the target compound). This difference suggests altered solubility and ionization under physiological conditions.
- Target Compound vs. 5-HT1A Antagonists : Both compounds share piperazine and pyridyl groups, but the fluorocyclohexane and methoxyphenyl substituents in the 5-HT1A antagonist may enhance receptor selectivity. The target compound’s indole group could confer affinity for serotonin receptors, though direct binding data are unavailable.
- Target Compound vs. CNS modulation).
Pharmacological and Metabolic Comparisons
Receptor Targeting:
- The 5-HT1A antagonists described in demonstrate high affinity for serotonin receptors due to their piperazine and aryl groups. The target compound’s indole moiety, a hallmark of serotonin analogs, may similarly target 5-HT receptors, but structural variations (e.g., lack of fluorocyclohexane) could modulate selectivity .
- Sulfonamide derivatives in prioritize sulfonamide and pyridyl interactions, likely targeting non-CNS pathways such as enzyme inhibition.
Metabolic Stability:
- The 5-HT1A antagonists in undergo hepatic metabolism via oxidation and glucuronidation, as identified by LC-MS/MS. The target compound’s indole and piperazine groups may predispose it to similar metabolic pathways, though the absence of a fluorocyclohexane group could reduce cytochrome P450-mediated oxidation .
Physicochemical Properties
- Lipophilicity : The sulfonamide derivative (logP ~2.5) is less lipophilic than the target compound (estimated logP ~3.2), which may limit its CNS penetration.
Biological Activity
N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a novel compound with significant potential in medicinal chemistry. Its structure suggests interactions with various biological targets, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, synthesis, and implications based on existing research.
Synthesis
The synthesis of this compound involves several steps, often starting from indole derivatives and piperazine precursors. The methodology typically includes:
- Formation of the Indole Derivative : Utilizing known reactions to synthesize 1H-indole-5-carboxylic acid derivatives.
- Piperazine Linkage : Introducing a piperazine ring via nucleophilic substitution reactions.
- Amide Bond Formation : Finalizing the structure through amide bond formation between the indole and piperazine components.
The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes associated with cancer progression.
- Anticancer Activity : Preliminary studies indicate that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, it has shown potential in inhibiting SHP2, a protein that plays a crucial role in signaling pathways related to cancer cell survival and growth .
- Neuropharmacological Effects : The indole moiety is known for its interaction with serotonin receptors, which could suggest potential applications in treating mood disorders or anxiety .
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as HeLa (cervix) and T-47D (breast). However, some studies report limited efficacy against solid tumors, indicating a need for further optimization .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on SHP2 Inhibition : A study evaluated the effects of a structurally similar compound on SHP2 activity and found significant inhibition correlated with reduced proliferation in cancer cell lines .
- Neurotransmitter Modulation : Another investigation focused on compounds with similar indole structures, revealing their ability to act as agonists at serotonin receptors, thus suggesting potential therapeutic effects in anxiety-related disorders .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
